N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide
Description
N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide is a chemical compound that belongs to the class of indenyl derivatives. This compound is characterized by the presence of an indene ring system fused with a prop-2-enamide group. Indenyl derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Properties
CAS No. |
870837-43-7 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide typically involves the following steps:
Cyclization: The starting material, 2-(prop-2-ynyl)benzaldehyde, undergoes a cyclization reaction to form 2,3-dihydro-1H-inden-1-one.
Reduction: The 2,3-dihydro-1H-inden-1-one is then reduced to 2,3-dihydro-1H-indene-1-methanamine.
Amidation: Finally, the 2,3-dihydro-1H-indene-1-methanamine is reacted with acryloyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation over palladium on carbon (Pd/C) to yield amines.
Substitution: Electrophilic substitution reactions can occur on the indene ring due to the presence of delocalized π-electrons.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Hydrogenation over Pd/C.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted indenyl derivatives.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-ylamine: Similar structure but with a prop-2-yn-1-yl group instead of a prop-2-enamide group.
2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide.
Uniqueness
This compound is unique due to its specific combination of an indene ring and a prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
